molecular formula C11H11F3N4OS B10989007 4-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide

4-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B10989007
M. Wt: 304.29 g/mol
InChI Key: IZQQPSLCCPKBJD-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound that features a pyrrole ring and a trifluoromethyl-substituted thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through the reaction of a hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate electrophile.

    Coupling of the Two Rings: The pyrrole and thiadiazole rings are then coupled through a suitable linker, such as a butanamide group, using standard amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving pyrrole and thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrrol-1-yl)phenol: A compound with a similar pyrrole ring but different substituents.

    N1-[4-(1H-pyrrol-1-yl)phenyl]-3,5-di(trifluoromethyl)benzene-1-sulfonamide: A compound with a similar trifluoromethyl-substituted thiadiazole ring.

Uniqueness

4-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to the combination of its pyrrole and thiadiazole rings, as well as the presence of the trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C11H11F3N4OS

Molecular Weight

304.29 g/mol

IUPAC Name

4-pyrrol-1-yl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C11H11F3N4OS/c12-11(13,14)9-16-17-10(20-9)15-8(19)4-3-7-18-5-1-2-6-18/h1-2,5-6H,3-4,7H2,(H,15,17,19)

InChI Key

IZQQPSLCCPKBJD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCCC(=O)NC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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